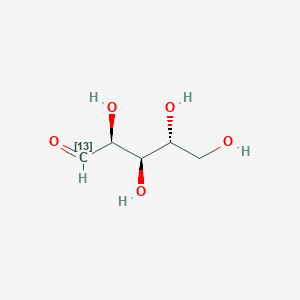

D-Arabinose-1-13C

Übersicht

Beschreibung

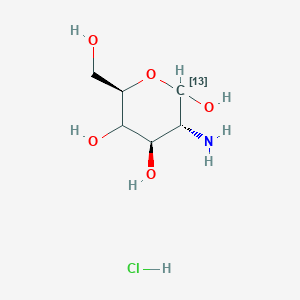

D-Arabinose-1-13C is the 13C labeled D-arabinose . It is an endogenous metabolite and an isotope-labeled analogue of D-Arabinose, an inhibitor of the enzyme glucose dehydrogenase .

Molecular Structure Analysis

The molecular formula of D-Arabinose-1-13C is C413CH10O5 . The molecular weight is 151.12 . The SMILES string representation is OC[13CH2]C@@HC@@HC@HC=O .Physical And Chemical Properties Analysis

D-Arabinose-1-13C is a solid substance . It has an optical activity of [α]20/D −103°, c = 4 in H2O . The melting point is 163-165 °C (lit.) .Wissenschaftliche Forschungsanwendungen

Biochemistry Research

D-Arabinose-1-13C: is utilized in biochemistry for studying metabolic pathways. It’s particularly valuable in NMR spectroscopy to trace the metabolism of arabinose in organisms, providing insights into how this sugar is processed at the molecular level .

Pharmacology

In pharmacology, D-Arabinose-1-13C has been instrumental in researching new therapeutic agents. For example, it has been used to study the cell cycle arrest in cancer cells, offering potential pathways for developing anticancer drugs .

Medical Research

Medical researchers use D-Arabinose-1-13C to investigate its effects on autophagy and cell cycle regulation in breast cancer, which could lead to novel treatments and better understanding of cancer biology .

Food Industry

D-Arabinose-1-13C: finds applications in the food industry as a tool for food safety and quality control . It can be used to trace the origin of arabinose in food products and ensure their authenticity .

Environmental Science

Environmental scientists employ D-Arabinose-1-13C to study microbial processes that affect environmental health. It helps in understanding the role of arabinose in microbial ecosystems and its impact on nutrient cycles .

Chemical Synthesis

In chemical synthesis, D-Arabinose-1-13C is used as a starting material for synthesizing complex molecules. Its isotopic labeling allows for the tracking of chemical transformations, aiding in the development of new synthetic methods .

Agriculture

D-Arabinose-1-13C: is applied in agricultural research to enhance the growth and sporulation of beneficial microbes like Bacillus subtilis , which are used as biopesticides to protect crops from diseases .

Material Science

Material scientists use D-Arabinose-1-13C to develop new materials with specific properties. It can be incorporated into polymers or other materials to create products with desired characteristics, such as biodegradability or strength .

Safety and Hazards

D-Arabinose-1-13C is not considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . In case of contact with skin or eyes, it is recommended to wash off immediately with soap and plenty of water . If inhaled or ingested, medical attention should be sought .

Relevant Papers One relevant paper found discusses the estimation of D-Arabinose by Gas Chromatography/Mass Spectrometry as a surrogate for Mycobacterial Lipoarabinomannan in human urine . The study validates that LAM is present in the urine samples of culture-positive patients in small but readily detectable amounts . The study further substantiates LAM in urine as a powerful biomarker for active tuberculosis .

Eigenschaften

IUPAC Name |

(2S,3R,4R)-2,3,4,5-tetrahydroxy(113C)pentanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O5/c6-1-3(8)5(10)4(9)2-7/h1,3-5,7-10H,2H2/t3-,4-,5+/m1/s1/i1+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYMYPHUHKUWMLA-PVQXRQKHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H]([C@H]([C@@H]([13CH]=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90486793 | |

| Record name | D-(1-~13~C)Arabinose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90486793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

D-Arabinose-1-13C | |

CAS RN |

70849-23-9 | |

| Record name | D-(1-~13~C)Arabinose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90486793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

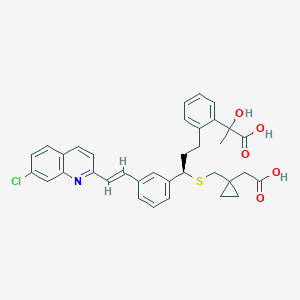

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(1H-imidazol-4-yl)-1H-benzo[d]imidazole](/img/structure/B117867.png)

![Ethyl 2-cyano-3-[4-(trifluoromethyl)phenyl]acrylate](/img/structure/B117880.png)